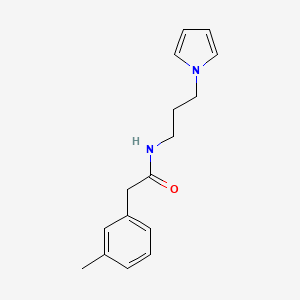

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide

Description

N-(3-(1H-Pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a pyrrole-substituted propyl chain and a meta-methylphenyl (m-tolyl) group. Its structure comprises:

- Acetamide backbone: Provides a polar, hydrogen-bonding motif critical for target interactions.

- m-Tolyl group: A methyl-substituted phenyl ring at the meta position, influencing lipophilicity and steric bulk.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-14-6-4-7-15(12-14)13-16(19)17-8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNURCAUGGXOXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Attachment of the Propyl Chain: The propyl chain can be introduced via an alkylation reaction using a suitable alkyl halide.

Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with acetic anhydride or acetyl chloride.

Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction using toluene and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can occur at the acetamide moiety, converting it to an amine.

Substitution: The compound can participate in substitution reactions, especially at the tolyl group, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Pyrrole oxides and other oxidized derivatives.

Reduction: Amines and reduced acetamide derivatives.

Substitution: Various substituted tolyl derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide has shown promise in medicinal applications, particularly in pharmacological research.

Antimicrobial Activity :

Research indicates that derivatives of pyrrole exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Acetylcholinesterase Inhibition :

This compound may serve as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. A study demonstrated that polysubstituted pyrroles could inhibit AChE with IC50 values as low as 36.30 µM . This suggests that this compound may exhibit similar properties.

Anticancer Potential :

Pyrrole derivatives have been explored for their anticancer properties, with some studies indicating the ability to induce apoptosis in cancer cell lines through kinase inhibition . The structural features of this compound may enhance its efficacy compared to other derivatives.

Materials Science

The unique structural attributes of this compound position it as a candidate for developing novel materials with specific electronic or optical properties. Its interactions at the molecular level can lead to advancements in material design for applications such as sensors or organic electronics.

Biological Studies

This compound can be utilized as a probe to study biological pathways and interactions due to its ability to engage with various biomolecules. Its mechanism of action involves:

- Binding to hydrophobic pockets within proteins.

- Forming hydrogen bonds via the acetamide moiety, enhancing target affinity.

Study on Antimicrobial Activity

A study published in 2022 evaluated the antimicrobial efficacy of pyrrole derivatives, including those structurally similar to this compound. The findings highlighted significant activity against various bacterial strains, supporting the compound's potential use in developing new antimicrobial agents .

Research on Acetylcholinesterase Inhibition

In another investigation focusing on AChE inhibitors, polysubstituted pyrroles were synthesized and tested for their inhibitory activity. The results indicated that certain derivatives had promising AChE inhibitory effects, suggesting that this compound could be explored further for cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring and tolyl group can facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Differences in Substituents and Activity

a) Aminoalkyl Chain Modifications

- Pyrrole vs. In contrast, dimethylamino (DDU86439) and diethylamino () groups are more basic and flexible, favoring ionic interactions with acidic residues .

b) Aryl/Heteroaryl Groups

- m-Tolyl vs. Fluorophenyl-Indazole (DDU86439) :

The m-tolyl group’s methyl substituent increases lipophilicity (clogP ~3.2) compared to DDU86439’s fluorophenyl-indazole (clogP ~4.1), which may reduce solubility but enhance membrane permeability. The fluorine atom in DDU86439 improves metabolic stability and target affinity via electronegative interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties*

| Compound | clogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| This compound | ~3.2 | ~60 | 1 | 4 |

| DDU86439 | ~4.1 | ~85 | 2 | 6 |

| Compound | ~5.0 | ~70 | 1 | 5 |

*Calculated using ChemDraw and SwissADME.

- The target compound’s lower polar surface area (PSA) compared to DDU86439 suggests improved blood-brain barrier penetration, though this requires experimental validation.

Research Findings and Implications

- Structural-Activity Relationship (SAR): Replacement of dimethylamino (DDU86439) with pyrrole may reduce basicity but enhance aromatic stacking, a trade-off requiring optimization for specific targets.

- Metabolic Stability :

Fluorine substitution (DDU86439) typically reduces oxidative metabolism, whereas the m-tolyl group’s methyl may increase susceptibility to CYP450-mediated hydroxylation . - Synthetic Feasibility : The synthesis route for the target compound could mirror methods in (e.g., coupling pyrrol-1-ylpropylamine with m-tolylacetic acid chloride) .

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide, also known by its CAS number 1226432-49-0, is a pyrrole-derived compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring, a propyl chain, and a meta-tolyl group attached to an acetamide moiety. Its molecular formula is , with a molecular weight of 256.34 g/mol. The compound's unique structure allows for various interactions with biological targets, making it a candidate for pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrrole ring and tolyl group facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds, enhancing the compound's affinity for its targets. This mechanism may modulate the activity of enzymes involved in critical biological pathways.

1. Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain pyrrole benzamide derivatives had minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against these pathogens .

2. Acetylcholinesterase Inhibition

Compounds containing the pyrrole structure have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating Alzheimer's disease. In one study, polysubstituted pyrroles were synthesized and assessed for AChE inhibitory activity, revealing IC50 values as low as 36.30 µM for some derivatives . This suggests that this compound could possess similar AChE inhibitory properties.

3. Anticancer Potential

Pyrrole derivatives have been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The unique structural features of this compound may enhance its efficacy compared to other similar compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that:

- Substituent Positioning : The position of the tolyl group (meta vs. para or ortho) significantly affects the compound's interaction with biological targets.

- Functional Groups : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the compound's reactivity and binding affinity .

Case Study 1: Antimicrobial Evaluation

In a recent investigation, several pyrrole derivatives were synthesized and tested against common bacterial strains. The study found that compounds with structural similarities to this compound exhibited potent antibacterial activity, supporting the hypothesis that modifications in the pyrrole structure can enhance antimicrobial efficacy .

Case Study 2: AChE Inhibition

Another study focused on the synthesis of polysubstituted pyrroles aimed at developing selective AChE inhibitors. The results indicated that certain substitutions led to improved inhibitory potency, suggesting that further exploration of this compound could yield promising candidates for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives (e.g., 2-cyano-N-substituted acetamides) are synthesized using ethanol and piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours) to optimize yield and purity . The pyrrole-propylamine intermediate can be prepared via alkylation of pyrrole with 3-bromopropylamine, followed by coupling with m-tolylacetic acid using carbodiimide-based coupling agents.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- 1H/13C NMR : Peaks corresponding to the pyrrole ring (δ 6.5–6.8 ppm for protons, δ 110–120 ppm for carbons), the m-tolyl group (aromatic protons at δ 7.1–7.3 ppm), and the acetamide carbonyl (δ ~170 ppm in 13C NMR) should be observed. Comparative analysis with structurally related compounds (e.g., N-(3-(pyrrolidin-1-yl)propyl)acetamide derivatives) can validate assignments .

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the pyrrole and m-tolyl moieties.

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Screen for receptor-binding affinity using GPCR (G protein-coupled receptor) assays, as structurally similar acetamides (e.g., L748337) target GPCRs . In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinases, proteases) are recommended to identify potential therapeutic applications.

Advanced Research Questions

Q. How can researchers resolve contradictory data in SAR (Structure-Activity Relationship) studies for this compound?

- Methodological Answer :

- Systematic Variant Screening : Synthesize analogs with modifications to the pyrrole ring (e.g., N-substitution), propyl chain length, or m-tolyl substituents. Compare bioactivity data to isolate critical functional groups.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors (e.g., GPCRs, ion channels). Cross-validate with experimental IC50 values to reconcile discrepancies .

- Meta-Analysis : Review published SAR data for structurally related compounds (e.g., N-(3-aminopropyl)acetamides) to identify trends in bioactivity .

Q. What advanced techniques are required to analyze its metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Focus on oxidative pathways (e.g., CYP450-mediated degradation of the pyrrole or m-tolyl groups).

- Isotopic Labeling : Use deuterated analogs to track metabolic hotspots and improve half-life predictions.

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution in animal models using radiolabeled compounds .

Q. How should researchers address conflicting NMR spectral data for this compound?

- Methodological Answer :

- Variable Temperature (VT-NMR) : Resolve dynamic effects (e.g., rotational barriers in the propyl chain) by acquiring spectra at different temperatures.

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals (e.g., pyrrole vs. aromatic protons) through correlation experiments. For example, HMBC can confirm coupling between the acetamide carbonyl and adjacent protons .

- Comparative Databases : Cross-reference with published spectra of analogs (e.g., N-(3-(1H-pyrazol-1-yl)propyl)acetamides) to verify peak assignments .

Data Contradiction & Validation

Q. What strategies validate the compound’s purity when HPLC and NMR results conflict?

- Methodological Answer :

- Orthogonal Analytical Methods : Combine HPLC (reverse-phase C18 column), GC-MS (for volatile impurities), and elemental analysis to cross-check purity.

- Spiking Experiments : Add a known pure standard to the sample and re-run HPLC; peak enhancement confirms identity.

- Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., inorganic salts) that may evade NMR detection .

Safety & Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Store material in airtight containers away from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.